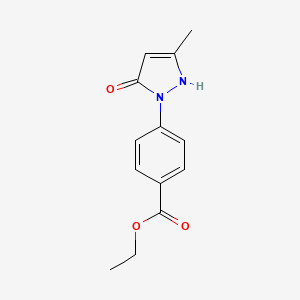

ethyl 4-(3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

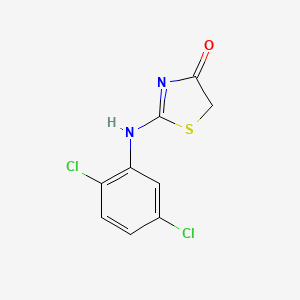

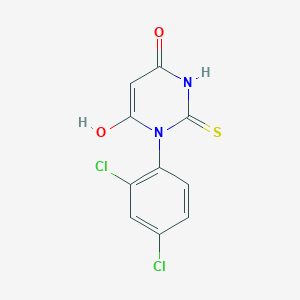

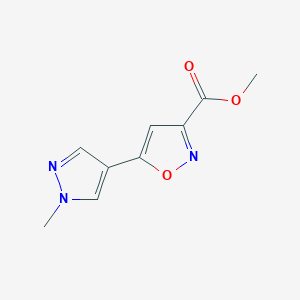

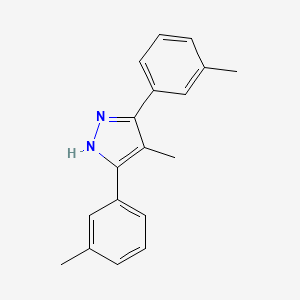

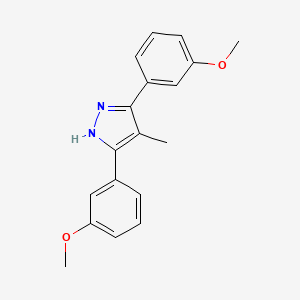

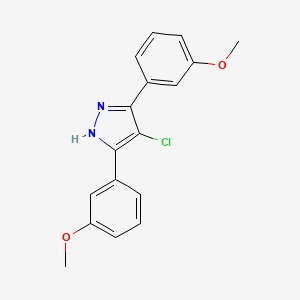

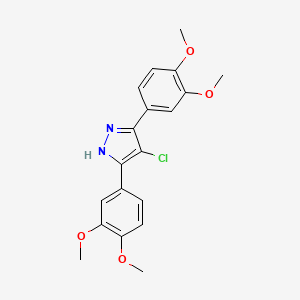

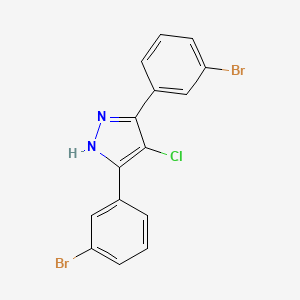

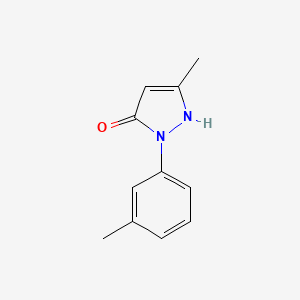

Ethyl 4-(3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)benzoate is a chemical compound . It has been mentioned in the context of the synthesis of novel thiazolyl-pyrazole derivatives, which are reported to possess many biological activities .

Synthesis Analysis

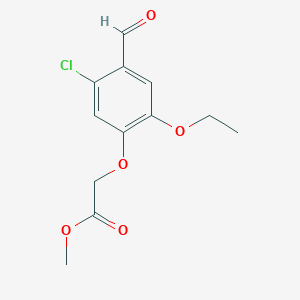

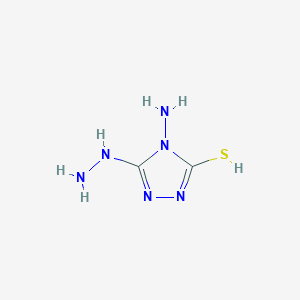

The compound can be obtained from the reaction of ethyl 3-oxo-2-(2-arylhydrazono)butanoates with thiosemicarbazide . This reaction could lead to a variety of thiazolyl-pyrazole derivatives .Molecular Structure Analysis

The molecular structure of this compound can be determined by techniques such as FTIR, proton NMR, 13C NMR, and UV–Visible .Chemical Reactions Analysis

The compound can be transformed into a variety of thiazolyl-pyrazole derivatives via their reaction with a diversity of hydrazonoyl chlorides as well as bromoacetyl derivatives .Scientific Research Applications

Anticancer Properties

Ethyl 4-(3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)benzoate and its derivatives exhibit promising anticancer potential. Researchers have synthesized thiazolyl-pyrazole derivatives from this compound, which demonstrated cytotoxicity against human liver carcinoma cells (HepG-2) comparable to the standard drug Doxorubicin . These compounds could be valuable candidates for further development as anticancer agents.

Hypoglycemic Activity

Computer-aided design led to the discovery of new compounds with hypoglycemic activity, including derivatives of ethyl 4-(3-methyl-5-oxo-2-pyrazolin-1-yl)benzoate. These compounds may hold promise for managing blood glucose levels .

Biological Activities

Thiazole derivatives, including those derived from ethyl 4-(3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)benzoate, exhibit a wide range of biological activities. These include antitumor, antitubercular, antimalarial, antiviral, analgesic, antibacterial, anti-inflammatory, and antidiabetic effects .

Neurotoxic Potential Investigation

A novel pyrazoline derivative derived from this compound was studied for its neurotoxic effects. The compound showed activity on acetylcholinesterase (AchE) and malondialdehyde (MDA) levels in the brain, along with behavioral parameters. This research sheds light on potential neurological implications .

Drug Design and Target Affinities

Computational studies revealed that certain thiazolyl-pyrazole derivatives from ethyl 4-(3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)benzoate exhibited promising binding affinities against the active site of the epidermal growth factor receptor kinase (EGFR). These findings suggest their potential as targeted drug candidates .

Heterocyclic Moieties

The pyrazole nucleus, including ethyl 4-(3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)benzoate, remains an exciting area of research. Its derivatives have applications in various fields, including pharmaceuticals, fluorescent substances, and agrochemicals .

Mechanism of Action

Target of Action

Similar compounds have shown promising binding affinities against the active site of the epidermal growth factor receptor kinase (egfr) .

Mode of Action

It is known that pyrazole derivatives, which this compound is a part of, have found numerous applications in various fields due to their broad range of chemical and biological properties . They are known to interact with their targets, causing changes that lead to their biological effects .

Biochemical Pathways

Compounds containing a pyrazole nucleus are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities .

Pharmacokinetics

It is known that similar compounds are highly soluble in water and other polar solvents , which can impact their bioavailability.

Result of Action

Similar compounds have shown a variety of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

properties

IUPAC Name |

ethyl 4-(5-methyl-3-oxo-1H-pyrazol-2-yl)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3/c1-3-18-13(17)10-4-6-11(7-5-10)15-12(16)8-9(2)14-15/h4-8,14H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNTWBJOFXQYMLM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)N2C(=O)C=C(N2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60387905 |

Source

|

| Record name | SBB023395 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60387905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4445-81-2 |

Source

|

| Record name | SBB023395 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60387905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Diethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3,5-dicarboxylate](/img/structure/B7762375.png)

![1-[4-(Difluoromethyl)-6-(1,3-dimethyl-1h-pyrazol-4-yl)pyrimidin-2-yl]pyrrolidine-2-carboxylic acid](/img/structure/B7762429.png)

![4-[2-(4-Formyl-2-methoxyphenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B7762457.png)